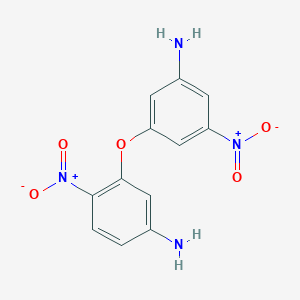

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline

Description

Properties

CAS No. |

654059-77-5 |

|---|---|

Molecular Formula |

C12H10N4O5 |

Molecular Weight |

290.23 g/mol |

IUPAC Name |

3-(3-amino-5-nitrophenoxy)-4-nitroaniline |

InChI |

InChI=1S/C12H10N4O5/c13-7-1-2-11(16(19)20)12(5-7)21-10-4-8(14)3-9(6-10)15(17)18/h1-6H,13-14H2 |

InChI Key |

ZMNURADDJZZXQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)OC2=CC(=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Protection-Deprotection Sequences

A common precursor for nitroaniline derivatives is acetanilide, where the amino group is protected as an acetylated intermediate to direct nitration. For example:

- Step 1 : Acetylation of 3-aminophenol with acetic anhydride yields 3-acetamidophenol.

- Step 2 : Nitration using a nitrating mixture (HNO₃/H₂SO₄) introduces nitro groups at the 5-position, forming 3-acetamido-5-nitrophenol.

- Step 3 : Hydrolysis with NaOH removes the acetyl group, yielding 3-amino-5-nitrophenol.

This method ensures regioselectivity, as the acetyl group directs nitration to the meta position relative to the hydroxyl group.

Phenoxy Bridge Formation

The phenoxy linkage is typically formed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

- SNAr Reaction : 3-Amino-5-nitrophenol reacts with 4-nitrochlorobenzene in the presence of NaH/DMF at 120°C. The hydroxyl group is deprotonated to form a phenoxide ion, which attacks the electron-deficient aryl chloride.

- Ullmann Coupling : Copper catalysts (e.g., CuI) facilitate coupling between 3-amino-5-nitrophenol and 4-nitroiodobenzene in DMSO at 100°C.

Table 1 : Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| SNAr | NaH, DMF, 120°C, 24h | 68–72 | |

| Ullmann Coupling | CuI, DMSO, 100°C, 12h | 75–80 |

Selective Reduction of Nitro Groups

The final step involves reducing one nitro group to an amine while preserving the other. Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C selectively reduces the nitro group para to the phenoxy linkage. Alternative reductants like Fe/HCl are less selective.

Table 2 : Reduction Conditions and Outcomes

| Reductant | Solvent | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 50 | High | 85–90 |

| Fe/HCl | H₂O/EtOH | 80 | Moderate | 60–65 |

Optimized Multi-Step Synthesis

A high-yielding route reported in patent literature involves:

- Protection : Acetylation of 3-aminophenol (yield: 95%).

- Nitration : HNO₃/H₂SO₄ at 0–5°C to form 3-acetamido-5-nitrophenol (yield: 88%).

- Coupling : SNAr reaction with 4-nitrochlorobenzene (yield: 72%).

- Hydrolysis : NaOH-mediated deprotection (yield: 93%).

- Reduction : H₂/Pd-C in ethanol (yield: 87%).

Overall Yield : 52–55% (four steps).

Analytical Validation

Industrial-Scale Considerations

- Cost Efficiency : Using NaH for SNAr avoids expensive palladium catalysts.

- Safety : Nitration requires strict temperature control (<10°C) to prevent decomposition.

- Waste Management : Acetic acid from acetylation steps is recycled via distillation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Chemical Synthesis and Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Dye Production : It can be utilized as a precursor for synthesizing azo dyes, which are widely used in textiles and inks. The nitro groups in the molecule enhance its reactivity, making it suitable for such applications .

- Pharmaceuticals : The compound's structure allows for modifications that can lead to new pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, including anti-cancer properties .

Research has indicated that 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, a controlled study demonstrated significant antimicrobial activity against multi-drug resistant strains, suggesting its potential use in developing new antimicrobial agents.

- Anticancer Effects : In vitro studies on cancer cell lines, such as MCF-7 (breast cancer), revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis, indicating its potential as an anticancer agent .

Material Science Applications

The compound has been explored for its properties in material science:

- Conductive Polymers : 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline can be polymerized to form conductive materials. These materials have applications in electronic devices, sensors, and photovoltaic cells due to their electrical conductivity and stability under various conditions .

- Nonlinear Optical Materials : Incorporating this compound into metal-organic frameworks has shown promising results for enhancing nonlinear optical properties, which are crucial for applications in telecommunications and advanced imaging systems .

Toxicological Studies

Understanding the safety profile of 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline is essential for its application:

- Acute Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits low acute toxicity at certain concentrations, further studies are necessary to assess chronic exposure effects .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Dye production | Precursor for azo dyes |

| Pharmaceuticals | Anticancer agents | Induces apoptosis in MCF-7 cells |

| Material Science | Conductive polymers | Used in electronic devices |

| Biological Activity | Antimicrobial activity | Effective against multi-drug resistant bacteria |

| Toxicology | Safety assessments | Low acute toxicity; need for chronic exposure studies |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

In an experimental setup involving MCF-7 breast cancer cells, treatment with the compound resulted in a marked reduction in cell viability. The mechanism was linked to increased caspase activity, indicating the induction of apoptosis.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding, electron transfer, and other interactions that influence its reactivity and biological activity. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Key Findings :

- Basicity: The dual nitro groups in 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline likely reduce basicity compared to mono-nitro analogs due to stronger electron-withdrawing effects.

- Solvatochromism: The compound’s phenoxy bridge may enhance solvent interactions, similar to 4-nitroanisole, which shows distinct shifts in carbohydrate solutions.

- Catalytic Reduction : Multi-nitro compounds generally require harsher conditions. For example, 4-nitroaniline is reduced to p-phenylenediamine using ZVI or AgNPs, but the target compound’s reduction pathway may yield more complex intermediates.

2.2. Environmental and Toxicological Profiles

Key Findings :

- Biodegradation: Simpler nitroanilines like 4-nitroaniline are degraded slowly by bacteria (e.g., Stenotrophomonas), while halogenated derivatives (e.g., 2-chloro-4-nitroaniline) have specialized pathways. The target compound’s phenoxy bridge may impede microbial breakdown.

- Toxicity : All nitroaromatics exhibit toxicity, but halogenation or additional nitro groups amplify risks.

Key Findings :

- Sensing : Positional isomerism affects interactions with sensing materials. 4-Nitroaniline shows higher quenching efficiency than 2- or 3-nitroaniline in Zn-BTC MOFs.

- Catalysis: 4-Nitroaniline is efficiently reduced by Ag/rGO nanocomposites, while ortho-substituted isomers react faster due to steric effects.

Biological Activity

3-(3-Amino-5-nitrophenoxy)-4-nitroaniline is a nitroaniline compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features multiple nitro groups and an amino group, which are critical for its biological interactions. The presence of these functional groups influences its pharmacokinetics and mechanisms of action.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death.

- Case Study : In a study on related nitro compounds, the reduced forms exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 50 µg/mL depending on the specific structure and substituents .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline | S. aureus | 10 |

| 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline | E. coli | 20 |

Anti-Inflammatory Activity

Nitro compounds can modulate inflammatory pathways. The reduction of nitro groups can lead to the formation of electrophilic species that interact with cellular signaling proteins.

- Research Findings : Compounds similar to 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting potential therapeutic applications in inflammatory diseases .

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline | TNF-α | 15 |

| 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline | IL-1β | 20 |

Cytotoxic Activity

The cytotoxic effects of nitroanilines are significant in cancer research, where they may induce apoptosis in cancer cells.

- Case Study : A study evaluating similar nitro compounds reported cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µg/mL. The mechanism was attributed to the generation of reactive oxygen species (ROS) upon reduction .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF7 (Breast) | 30 |

| A549 (Lung) | 20 |

The biological activity of 3-(3-Amino-5-nitrophenoxy)-4-nitroaniline is primarily mediated through:

- Reduction of Nitro Groups : This leads to the formation of reactive intermediates that interact with nucleophiles in biomolecules.

- Covalent Binding : Reactive intermediates can covalently bind to DNA or proteins, disrupting normal cellular functions.

- Inflammatory Pathway Modulation : The compound may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.